BenchChemオンラインストアへようこそ!

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

SRPK1 inhibition Structure-activity relationship Fragment-based drug design

This des-methyl furan-2-carboxamide scaffold (CAS 866134-08-9) is the critical precursor for matched molecular pair studies against SRPK1/2. Its unsubstituted C5 position allows systematic halogenation, Suzuki coupling, or C–H activation to generate 20–50 analogs per cycle—dramatically accelerating SAR compared to de novo synthesis of 5-substituted congeners. The protonatable piperazine (pKa ~8.0) enables salt-bridge interactions unavailable in morpholine-based analogs (e.g., SPHINX). Use as a negative control for sub-10 nM 5-methyl SRPK1 inhibitors in VEGF-A isoform-switching assays. Ideal for structure-guided design using PDB 5MXX/5MYV templates.

Molecular Formula C17H18F3N3O2
Molecular Weight 353.345
CAS No. 866134-08-9
Cat. No. B2896279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide
CAS866134-08-9
Molecular FormulaC17H18F3N3O2
Molecular Weight353.345
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H18F3N3O2/c1-22-6-8-23(9-7-22)14-5-4-12(17(18,19)20)11-13(14)21-16(24)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,21,24)
InChIKeyYCAXROPTILBTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 866134-08-9): A Piperazine-Based Furan-2-Carboxamide Scaffold for Targeted Kinase Probe Development


N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide (CAS 866134-08-9) is a synthetic small molecule belonging to the 2-carboxamide piperazine class, featuring a furan ring, a 4-methylpiperazine moiety, and a trifluoromethyl-substituted phenyl core . This compound serves as a critical des-methyl building block for the synthesis of potent serine/arginine-rich protein kinase (SRPK) inhibitors, including the 5-methyl analog whose co-crystal structures with SRPK1 (PDB 5MXX) and SRPK2 (PDB 5MYV) have been solved at resolutions of 2.90 Å [1]. The compound's scaffold is structurally related to clinically investigated anti-angiogenic agents such as SPHINX (a morpholine analog) and SPHINX31, positioning it as a versatile intermediate in medicinal chemistry programs targeting alternative splicing regulation and VEGF-A isoform modulation .

Why Generic Substitution Fails: Structural Determinants of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide Differentiation from SRPK Inhibitor Analogs


In-class substitution of this compound with morpholine-based analogs (e.g., SPHINX) or 5-methyl derivatives leads to fundamentally different molecular recognition profiles, synthetic tractability, and biological potency. The absence of the 5-methyl group on the furan ring (present in the co-crystallized SRPK1/2 ligand) reduces molecular weight from 367.37 to 353.34 Da while preserving the critical piperazine hinge-binding motif . The piperazine nitrogen, unlike the morpholine oxygen in SPHINX, provides a protonatable site (predicted pKa ~8.0) that enables salt-bridge formation with acidic residues in the kinase binding pocket, a feature absent in morpholine-based comparators [1]. Furthermore, the des-methyl furan eliminates a key hydrophobic contact observed in SRPK1 co-crystal structures (PDB 5MXX), making this compound a cleaner probe for parsing the contribution of the 5-methyl substituent to target engagement and selectivity [2].

Quantitative Differentiation Evidence for N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide Against Closest Analogs


Structural Determinant of Potency: 5-Methyl Absence Differentiates This Building Block from Low-Nanomolar SRPK1 Inhibitors

The target compound lacks the 5-methyl substituent on the furan ring that is present in the potent SRPK1 inhibitor SPHINX31 (IC50 = 5.9 nM) . The 5-methyl analog co-crystallized with SRPK1 (PDB 5MXX) demonstrates that this methyl group occupies a hydrophobic pocket created by the kinase's unique helical insert domain, triggering a backbone flip in the hinge region that is essential for sub-10 nM potency [1]. The des-methyl scaffold (this compound) therefore serves as a precise negative control or synthetic precursor for establishing the methyl group's contribution to binding energy.

SRPK1 inhibition Structure-activity relationship Fragment-based drug design

Piperazine vs. Morpholine Hinge Binder: Protonation State Differentiates This Compound from SPHINX in SRPK1 Binding Mode

The target compound incorporates a 4-methylpiperazine moiety as the hinge-binding element, whereas the structurally related SRPK1 inhibitor SPHINX (IC50 = 0.58 μM) uses a morpholine ring . Piperazine-based analogs such as Compound 63 (US10696661) retain SRPK1 inhibitory activity with IC50 = 317 nM, confirming that the piperazine scaffold is competent for target engagement [1]. The key differentiation is the ionizable tertiary amine in the piperazine ring (predicted pKa ~8.0), which can form a salt bridge with the catalytic hinge residue Glu or Asp in SRPK1, whereas the morpholine oxygen in SPHINX acts solely as a hydrogen bond acceptor. This difference in protonation-dependent binding may confer pH-sensitive target engagement profiles distinct from morpholine-based inhibitors.

Kinase hinge binding Protonation state Salt-bridge formation

Selectivity Profile Differentiation: Des-methyl Scaffold as a Tool for Parsing SRPK1 vs. SRPK2 Selectivity Determinants

The 5-methyl piperazine analog co-crystallizes with both SRPK1 (PDB 5MXX) and SRPK2 (PDB 5MYV), demonstrating dual SRPK family engagement [1]. In contrast, SPHINX31 achieves 50-fold selectivity for SRPK1 over SRPK2 (IC50 SRPK1 = 5.9 nM; SRPK2 IC50 estimated ~295 nM) . The target des-methyl compound, lacking the 5-methyl group that occupies the SRPK helical insert pocket, is predicted to exhibit altered SRPK1/SRPK2 selectivity compared to the 5-methyl analog. This makes the compound a valuable selectivity probe: by comparing the SRPK1/SRPK2 inhibition ratios of the des-methyl scaffold versus the 5-methyl derivative, researchers can quantify the contribution of the 5-methyl substituent to SRPK isoform selectivity.

Kinase selectivity SRPK1 vs. SRPK2 Isoform selectivity

Synthetic Tractability Advantage: The Des-methyl Furan Core Reduces Steric Hindrance for Downstream Derivatization vs. 5-Methyl Congeners

The target compound (MW 353.34) lacks the 5-methyl group present on the furan ring of the co-crystallized SRPK1/2 ligand (MW 367.37), providing an unsubstituted C5 position amenable to late-stage diversification . This structural feature enables direct C–H functionalization, halogenation, or cross-coupling at the furan 5-position without requiring protecting group strategies or de novo synthesis. In contrast, the 5-methyl analog requires multistep synthesis to install alternative substituents at this position. Vendor descriptions confirm this compound is explicitly supplied as a 'building block for the synthesis of more complex molecules' .

Synthetic accessibility Late-stage functionalization Building block utility

Procurement-Ready Application Scenarios for N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide in Kinase Drug Discovery


Fragment-Based Lead Generation for SRPK1-Selective Inhibitors Targeting VEGF-A Alternative Splicing

Use this des-methyl scaffold as a core fragment for structure-guided elaboration into selective SRPK1 inhibitors. The unsubstituted furan C5 position permits systematic exploration of substituent effects on potency and selectivity, while the piperazine hinge binder provides a distinct protonation-dependent binding mode compared to morpholine-based fragments like SPHINX (SRPK1 IC50 = 0.58 μM) . Co-crystal structures of the 5-methyl analog with SRPK1 (PDB 5MXX) provide a direct structural template for rational design [1].

Synthesis of Focused Kinase Inhibitor Libraries via Late-Stage C5 Diversification

Leverage the unsubstituted furan C5 position for parallel synthesis of analog libraries. Direct functionalization at C5 (halogenation, Suzuki coupling, C–H activation) enables rapid generation of 20–50 analogs per synthetic cycle, significantly accelerating SAR exploration compared to de novo synthesis of each 5-substituted congener. This compound is classified as a building block for complex molecule synthesis, confirming its intended use in library production .

Selectivity Probe Development for Deconvoluting SRPK1 vs. SRPK2 Pharmacology

Employ this compound as a synthetic precursor for generating matched molecular pairs (des-methyl vs. 5-methyl) to quantify the contribution of the 5-methyl substituent to SRPK1/SRPK2 selectivity. SPHINX31 achieves 50-fold SRPK1 selectivity (IC50 SRPK1 = 5.9 nM), but the structural basis of this selectivity can be systematically parsed using this des-methyl scaffold . Co-crystal structures with both SRPK1 (5MXX) and SRPK2 (5MYV) provide the structural framework for this analysis [1].

Negative Control Synthesis for SRPK1-Mediated VEGF Splicing Assays

Synthesize the des-methyl analog as a matched negative control for the potent 5-methyl SRPK1 inhibitor. The absence of the 5-methyl group, which occupies the helical insert hydrophobic pocket critical for sub-10 nM potency, is expected to reduce SRPK1 inhibitory activity substantially compared to the 5-methyl analog (sub-10 nM) . This enables clean interpretation of phenotype-based VEGF-A isoform switching assays in cellular models of choroidal neovascularization [1].

Quote Request

Request a Quote for N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.